3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile
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Overview
Description
3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile is a complex organic compound featuring a furan ring, a pyrrolidine ring, and a cyclopentane ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolidine Intermediate: Starting with a furan derivative, the pyrrolidine ring is introduced through a cyclization reaction. This can be achieved by reacting the furan derivative with an appropriate amine under acidic or basic conditions to form the pyrrolidine ring.
Attachment of the Cyclopentane Ring: The next step involves the introduction of the cyclopentane ring. This can be done through a nucleophilic substitution reaction where the pyrrolidine intermediate reacts with a cyclopentane derivative.
Introduction of the Nitrile Group: Finally, the nitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions to ensure the formation of the desired nitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can undergo various substitution reactions, particularly at the furan and pyrrolidine rings. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules, which can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile would depend on its specific biological target. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrrolidine rings may facilitate binding to the active site of enzymes or receptors, while the nitrile group could participate in hydrogen bonding or other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)pyrrolidine: Similar in structure but lacks the cyclopentane ring and nitrile group.
Cyclopentane-1-carbonitrile: Contains the cyclopentane ring and nitrile group but lacks the furan and pyrrolidine rings.
Furan-2-ylmethylamine: Contains the furan ring and an amine group but lacks the pyrrolidine and cyclopentane rings.
Uniqueness
3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile is unique due to the combination of its three distinct ring systems and the presence of a nitrile group. This structural complexity can impart unique biological activities and make it a valuable compound for drug discovery and other scientific research applications.
Properties
IUPAC Name |
3-[[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c17-11-13-5-6-14(10-13)18-12-15(16-4-3-9-20-16)19-7-1-2-8-19/h3-4,9,13-15,18H,1-2,5-8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEBFQMOABMMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC2CCC(C2)C#N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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